molecular formula C12H11ClN2O2 B3337376 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea CAS No. 6298-28-8

1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea

Cat. No.: B3337376
CAS No.: 6298-28-8
M. Wt: 250.68 g/mol
InChI Key: HYUGNZSILYTAAN-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Chlorophenyl Moieties in Drug Discovery and Development

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a vital scaffold in a multitude of physiologically active compounds. mdpi.com It is a component of several commercially available drugs and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.org The furan moiety can act as a bioisostere for phenyl rings, offering different steric and electronic characteristics that can enhance metabolic stability and drug-receptor interactions. mdpi.com

The chlorophenyl group is also a common feature in pharmacologically active molecules. The inclusion of a chlorine atom on a phenyl ring can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Phenylureas with chlorine substitutions have been investigated for their cytotoxic activities against various cancer cell lines. nih.gov For instance, studies on 3-(trifluoromethyl)phenylthiourea analogs, which include chlorinated derivatives, have demonstrated potent cytotoxicity against human colon and prostate cancer cells. nih.gov

Overview of Current Academic Research on 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea

Direct academic research focusing specifically on the biological activities of this compound is limited in currently available literature. However, its synthesis and use as an intermediate in the creation of other novel compounds have been documented. Notably, research by Gheorghe Roman has described the synthesis of this compound. In these studies, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, a furan-containing chalcone (B49325) analogue, serves as a starting material for the synthesis of new furan derivatives through various reactions. researchgate.net While this research establishes a synthetic pathway to this compound, it does not provide an in-depth analysis of its specific biological properties.

The available research on structurally similar compounds provides a basis for postulating the potential areas of interest for this compound. For instance, various furan-containing urea (B33335) and thiourea derivatives have been investigated for their antimicrobial properties. ijabbr.com Similarly, chlorophenyl-substituted ureas have been a subject of interest for their potential cytotoxic effects. nih.gov

Research Objectives and Scope of Investigation Pertaining to this compound

Given the absence of extensive research on this compound, the primary research objective would be to synthesize and characterize the compound, followed by a systematic evaluation of its biological activities. The scope of such an investigation would likely be guided by the known properties of its constituent moieties.

Hypothetical Research Objectives:

To develop an efficient and scalable synthesis of this compound.

To fully characterize the compound using modern analytical techniques such as NMR, IR, and mass spectrometry.

To screen the compound for a range of biological activities, including but not limited to, antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

To investigate the structure-activity relationships of this and related compounds to identify key structural features responsible for any observed biological activity.

The following table outlines the key research areas and the scope of investigation for this compound.

Research AreaScope of Investigation
Synthesis and Characterization Optimization of synthetic routes, purification, and structural elucidation using spectroscopic methods.
Antimicrobial Screening Evaluation against a panel of pathogenic bacteria and fungi to determine Minimum Inhibitory Concentrations (MICs).
Cytotoxicity Assays Assessment of anti-proliferative effects on various cancer cell lines to determine IC50 values.
Anti-inflammatory Evaluation Investigation of inhibitory effects on inflammatory pathways or enzymes.
Computational Studies Molecular docking studies to predict potential biological targets and binding interactions.

Detailed Research Findings

As previously noted, specific research findings on the biological activity of this compound are not extensively reported in the literature. However, to provide context, the table below presents representative data for closely related furan-urea and chlorophenyl-urea derivatives. It is imperative to understand that these findings are not directly attributable to this compound but serve to illustrate the potential areas of pharmacological interest.

Representative Biological Activity of Related Compounds

Compound ClassBiological ActivityFindings
Furan-containing thioureas Antibacterial1-Benzoyl-3-furan-2-ylmethyl-thiourea demonstrated activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com
Chlorophenyl-substituted ureas Cytotoxicity3,4-Dichlorophenylthiourea showed high cytotoxicity against human metastatic colon cancer cells (SW620) with an IC50 value of 1.5 ± 0.72 μM. nih.gov
Chlorophenyl-substituted ureas Cytotoxicity4-Chlorophenylthiourea exhibited an IC50 of 7.6 ± 1.75 μM against the SW620 cell line. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUGNZSILYTAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286470
Record name 1-(4-chlorophenyl)-3-(2-furylmethyl)urea
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URL https://comptox.epa.gov/dashboard/DTXSID70286470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-28-8
Record name NSC45938
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-chlorophenyl)-3-(2-furylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 1 4 Chlorophenyl 3 Furan 2 Ylmethyl Urea

Established Synthetic Routes for the Preparation of 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea

The formation of the urea (B33335) linkage is central to the synthesis of this compound. Classical and optimized methods for urea bond formation are applicable to the synthesis of this specific compound.

Classical Urea Bond Formation Strategies

The most prevalent and classical method for the synthesis of unsymmetrical ureas, such as this compound, is the reaction of an amine with an isocyanate. commonorganicchemistry.com In this case, the synthesis would involve the reaction of furfurylamine (B118560) with 4-chlorophenyl isocyanate. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), at room temperature. commonorganicchemistry.com The reaction is generally clean and proceeds with high yield, requiring no catalyst.

The general reaction is as follows:

Reaction of furfurylamine with 4-chlorophenyl isocyanate

An alternative classical approach involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547). beilstein-journals.orgasianpubs.org In this multi-step, one-pot synthesis, 4-chloroaniline (B138754) would first react with triphosgene to form the corresponding 4-chlorophenyl isocyanate in situ. Subsequent addition of furfurylamine to the reaction mixture would then yield the desired urea. This method avoids the need to isolate the often hazardous isocyanate intermediate.

Optimized Reaction Conditions and Yield Enhancements for this compound Synthesis

While the reaction between furfurylamine and 4-chlorophenyl isocyanate is generally efficient, several strategies can be employed to optimize the reaction conditions and enhance the yield and purity of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. beilstein-journals.org The synthesis of this compound could likely be optimized by conducting the reaction in a microwave reactor. This would be expected to significantly reduce the reaction time from hours to minutes and potentially increase the yield.

Solvent choice can also play a crucial role. While aprotic solvents like DCM and THF are commonly used, greener solvent alternatives are increasingly being explored. Conducting the reaction under solvent-free conditions or in more environmentally benign solvents could be an area for optimization. Furthermore, the purification process can be streamlined. In many cases, if the reaction goes to completion, the product may precipitate out of the reaction mixture and can be isolated by simple filtration, minimizing the need for chromatographic purification.

ParameterClassical ConditionsOptimized ConditionsExpected Outcome
Reactants Furfurylamine, 4-Chlorophenyl isocyanateFurfurylamine, 4-Chlorophenyl isocyanateHigh conversion
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Acetonitrile (B52724) (MeCN) or solvent-freeGreener process, potentially faster reaction
Temperature Room Temperature50-70 °C (Microwave)Reduced reaction time
Catalyst NoneNoneClean reaction
Reaction Time Several hours5-15 minutesIncreased throughput
Yield Good to ExcellentExcellentImproved efficiency

Design and Synthesis of Novel Analogues and Derivatives of this compound

The structural framework of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR) for various potential applications. These modifications can be systematically applied to the furan-2-ylmethyl moiety, the 4-chlorophenyl ring, and the urea linkage.

Systematic Modifications of the Furan-2-ylmethyl Moiety

The furan (B31954) ring is a versatile heterocyclic scaffold that can be modified in several ways. ijabbr.com The hydrogen atoms on the furan ring can be substituted with various functional groups to alter the electronic and steric properties of the molecule. For instance, introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the furan ring could modulate the biological activity of the resulting analogues.

Furthermore, the methylene (B1212753) bridge connecting the furan ring to the urea nitrogen can be extended or branched. This would alter the conformational flexibility of the molecule, which can be critical for its interaction with biological targets. The furan ring itself could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to investigate the impact of the heteroatom on the compound's properties. The synthesis of these analogues would typically start from the appropriately substituted furfurylamine or other heterocyclic methylamines, followed by reaction with 4-chlorophenyl isocyanate.

ModificationExample Analogue NameSynthetic Precursor
Substitution on furan ring 1-(4-Chlorophenyl)-3-((5-nitrofuran-2-yl)methyl)urea(5-Nitrofuran-2-yl)methanamine
Alkyl chain extension 1-(4-Chlorophenyl)-3-(2-(furan-2-yl)ethyl)urea2-(Furan-2-yl)ethan-1-amine
Heterocycle replacement 1-(4-Chlorophenyl)-3-(thiophen-2-ylmethyl)ureaThiophen-2-ylmethanamine

Structural Variations on the 4-Chlorophenyl Ring

The 4-chlorophenyl group is another key component that can be readily modified. The position and nature of the substituent on the phenyl ring can significantly influence the compound's properties. nih.gov The chloro group at the para-position can be moved to the ortho- or meta-positions to explore the effect of substituent placement. Additionally, the chloro group can be replaced by other halogens (e.g., fluorine, bromine) or by other electron-withdrawing or electron-donating groups.

Disubstituted or polysubstituted phenyl rings can also be incorporated to create more complex analogues. The synthesis of these derivatives would involve reacting furfurylamine with the corresponding substituted phenyl isocyanate. These isocyanates are either commercially available or can be synthesized from the corresponding anilines.

ModificationExample Analogue NameSynthetic Precursor
Halogen substitution 1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea4-Bromophenyl isocyanate
Positional isomerism 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea2-Chlorophenyl isocyanate
Introduction of other groups 1-(4-Methoxyphenyl)-3-(furan-2-ylmethyl)urea4-Methoxyphenyl isocyanate

Alterations to the Urea Linkage and Its Substitutions

The urea linkage itself can be modified to create related classes of compounds. A common bioisosteric replacement for the urea oxygen is sulfur, leading to the formation of a thiourea. mdpi.com The synthesis of the corresponding thiourea, 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea, would be achieved by reacting furfurylamine with 4-chlorophenyl isothiocyanate. analis.com.my

Furthermore, the hydrogen atoms on the urea nitrogens can be substituted with alkyl or other functional groups. For instance, N-methylation of the urea can alter its hydrogen bonding capabilities and lipophilicity. This can be achieved by using N-methylfurfurylamine as a starting material or through post-synthetic modification of the urea.

ModificationExample Analogue NameSynthetic Precursor(s)
Thiourea analogue 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thioureaFurfurylamine, 4-Chlorophenyl isothiocyanate
N-Alkylation 1-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-3-methylureaN-(furan-2-ylmethyl)methanamine, 4-Chlorophenyl isocyanate

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound this compound

The purification of this compound and its intermediates is crucial to obtain a product of high purity. The choice of purification technique depends on the nature of the impurities and the scale of the reaction. The most common methods for purifying urea derivatives are recrystallization and column chromatography. orgsyn.orgresearchgate.net

Recrystallization:

Recrystallization is a widely used technique for the purification of solid organic compounds. researchgate.net The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For aryl urea compounds, ethanol (B145695) is often a suitable solvent for recrystallization. researchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities remain in the mother liquor.

Column Chromatography:

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. asianpubs.orgorgsyn.org For the purification of this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). orgsyn.org By gradually increasing the polarity of the eluent, the compounds can be selectively eluted from the column. The separation can be monitored by TLC to identify the fractions containing the pure product.

Thin-Layer Chromatography (TLC):

TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. orgsyn.orgscirp.org A small amount of the reaction mixture is spotted on a TLC plate, which is then developed in a solvent system. The separated spots are visualized, often under UV light, to assess the presence of reactants and products. scirp.org

Table 2: Common Purification Techniques for this compound

TechniqueDetailsApplication
Recrystallization Solvent: EthanolPurification of the final solid product.
Procedure: Dissolve in hot solvent, cool slowly to crystallize.Removal of soluble impurities.
Column Chromatography Stationary Phase: Silica GelSeparation of the final product from byproducts and unreacted starting materials.
Mobile Phase (Eluent): Hexane/Ethyl Acetate gradientAllows for the elution of compounds with varying polarities.
Thin-Layer Chromatography (TLC) Stationary Phase: Silica Gel PlateMonitoring reaction progress and identifying fractions from column chromatography.
Visualization: UV light (254 nm)Detection of aromatic compounds.

Computational and Theoretical Studies on 1 4 Chlorophenyl 3 Furan 2 Ylmethyl Urea and Its Analogues

Structure-Activity Relationship (SAR) Analysis of 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea Derivatives

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For this compound, SAR would involve systematically modifying the three key components of the molecule: the 4-chlorophenyl group, the urea (B33335) bridge, and the furan-2-ylmethyl moiety, and observing the resulting changes in activity.

Based on studies of analogous aryl ureas, several key SAR trends can be hypothesized:

The 4-Chlorophenyl Group: The nature and position of the substituent on this phenyl ring are critical. In many series of bioactive aryl ureas, the presence of a halogen, such as chlorine, at the para-position is beneficial for activity. Modifications here, such as shifting the chlorine to the meta- or ortho-position, or replacing it with other electron-withdrawing or electron-donating groups, would likely have a significant impact on potency and selectivity. For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, substitutions at the 3-position of the phenethyl group with chlorine, fluorine, or a methyl group led to enhanced potency. nih.gov

The Urea Moiety: The urea linkage is a crucial pharmacophore, often involved in hydrogen bonding with target proteins. N-methylation or other substitutions on the urea nitrogens can alter the hydrogen bonding capacity and conformational flexibility of the molecule, which in turn can affect its biological activity.

The Furan-2-ylmethyl Group: The furan (B31954) ring itself offers several points for modification. Substituents on the furan ring, particularly at the 5-position, could modulate the electronic properties and steric bulk of this part of the molecule. For example, in a series of furan chalcone (B49325) derivatives, the nature of the substituent on an aryl group attached to the furan ring was found to control urease inhibition. mdpi.com Replacing the furan ring with other heterocycles (e.g., thiophene (B33073), pyridine) or aryl groups would also be a key area for SAR exploration. In one study of ST2 inhibitors, various substituents on a phenyl ring attached to a furan-2-ylmethylpyrrolidine core were shown to significantly alter activity. nih.gov

A hypothetical SAR study could involve the synthesis and biological evaluation of a library of compounds based on the this compound scaffold, as outlined in the table below.

Compound SeriesModification SiteExample ModificationsAnticipated Impact on Activity
A4-Chlorophenyl Ring- Change position of Cl (2-, 3-)
  • Replace Cl with F, Br, CH3, OCH3
  • Potency and selectivity are likely to be highly sensitive to these changes.
    BUrea Linker- N-methylation
  • Thio-urea substitution
  • Alteration of hydrogen bonding capacity and conformational flexibility.
    CFuran Ring- Substitution at the 5-position (e.g., with nitro or phenyl groups)
  • Replacement with thiophene or phenyl rings
  • Modulation of electronic properties, steric bulk, and potential for new interactions with the target.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

    While no specific QSAR models for this compound have been published, models for related diaryl urea derivatives have been developed. nih.gov A typical QSAR study for analogues of this compound would involve:

    Data Set Preparation: A series of analogues would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be determined.

    Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be categorized as:

    1D descriptors: Molecular weight, atom counts.

    2D descriptors: Topological indices, connectivity indices.

    3D descriptors: Molecular shape, surface area, volume.

    Physicochemical descriptors: LogP, polarizability, dipole moment.

    Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov For example, a QSAR study on diaryl urea derivatives as B-RAF inhibitors found that descriptors related to size, degree of branching, aromaticity, and polarizability were important for inhibitory activity. nih.gov

    The predictive power of a QSAR model must be rigorously validated. Common validation techniques include:

    Internal Validation:

    Leave-One-Out (LOO) Cross-Validation: A single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset.

    Leave-N-Out Cross-Validation: Similar to LOO, but N compounds are left out at each step.

    Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A lack of correlation in the randomized models indicates that the original model is not due to chance.

    External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development.

    The quality of a QSAR model is assessed using several statistical metrics, as shown in the table below.

    Statistical ParameterSymbolDescriptionIdeal Value
    Coefficient of DeterminationThe proportion of the variance in the dependent variable that is predictable from the independent variables.Close to 1
    Cross-validated R²A measure of the predictive ability of the model, determined through cross-validation.Close to 1
    Root Mean Square ErrorRMSEThe standard deviation of the residuals (prediction errors).As low as possible
    Predictive R² for external test setR²_predThe R² for the external test set, indicating how well the model predicts new data.Close to 1

    Molecular Docking and Ligand-Target Interaction Studies of this compound

    Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

    Given the structural motifs present in this compound, several classes of proteins could be considered as potential biological targets. Aryl urea derivatives are known to inhibit various kinases and other enzymes. For example, certain furan derivatives have been investigated as inhibitors of tubulin polymerization, and docking studies have been performed to understand their binding at the colchicine (B1669291) binding site. nih.gov Similarly, furan-azetidinone hybrids have been docked into the active sites of bacterial enzymes like enoyl reductase. ijper.org

    A molecular docking study for this compound would typically involve:

    Target Selection: Based on the biological activity of related compounds, a potential protein target (e.g., a kinase, a receptor, an enzyme) is selected. The 3D structure of this protein is obtained from a repository like the Protein Data Bank (PDB).

    Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

    Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to place the ligand into the binding site of the protein in various possible conformations and orientations.

    Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions.

    The output of a molecular docking simulation provides valuable insights into the potential binding mode of the ligand. The analysis would focus on:

    Binding Affinity: The docking score provides a qualitative estimate of the binding affinity. Lower scores (for some programs, this means more negative values) generally indicate a more favorable binding interaction.

    Key Interactions: The analysis would identify specific interactions between the ligand and the protein's amino acid residues. For this compound, these are likely to include:

    Hydrogen Bonds: The N-H groups of the urea moiety are strong hydrogen bond donors, and the carbonyl oxygen is a hydrogen bond acceptor. These are expected to form key interactions with the protein backbone or side chains.

    Hydrophobic Interactions: The chlorophenyl and furan rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

    Pi-Pi Stacking: The aromatic rings could participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

    Conformational Changes: The docking simulation can also provide information on the conformational changes that the ligand and/or the protein may undergo upon binding.

    The table below summarizes the types of interactions that would be analyzed in a molecular docking study of this compound.

    Structural Moiety of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
    Urea (-NH-CO-NH-)Hydrogen BondingBackbone amides/carbonyls, Asp, Glu, Gln, Asn, Ser, Thr
    4-Chlorophenyl RingHydrophobic Interactions, Halogen BondingAla, Val, Leu, Ile, Phe, Met
    Furan RingHydrophobic Interactions, Pi-Pi StackingPhe, Tyr, Trp

    In Silico ADME Prediction for this compound (Focus on Theoretical Profiles)

    In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. These computational models use the chemical structure of a molecule to predict its behavior in the human body. However, no specific predicted ADME data for this compound has been published.

    Predicted Absorption Characteristics (e.g., Caco-2 permeability)

    Caco-2 cell permeability assays are a standard in vitro method to predict human intestinal absorption. Computational models are often trained on large datasets of Caco-2 permeability data to predict this property for new chemical entities. A search for predicted Caco-2 permeability values for this compound did not yield any specific results.

    Theoretical Distribution Parameters (e.g., blood-brain barrier penetration)

    The ability of a compound to cross the blood-brain barrier (BBB) is a crucial parameter, especially for drugs targeting the central nervous system. In silico models are used to predict BBB penetration based on molecular properties such as lipophilicity, molecular weight, and polar surface area. No theoretical predictions regarding the BBB penetration of this compound were found in the searched literature.

    Computational Predictions of Metabolic Stability and Enzyme Interactions

    Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and other metabolic enzymes. This information is vital for understanding a compound's half-life and potential for drug-drug interactions. Specific computational predictions of metabolic stability or interactions with metabolic enzymes for this compound are not available in published resources.

    Conformational Analysis and Energy Minimization Studies of this compound

    Conformational analysis and energy minimization are computational techniques used to determine the three-dimensional structure and stability of a molecule. Understanding the preferred conformation of a molecule is essential for studying its interaction with biological targets. A search for published conformational analysis or energy minimization studies specifically for this compound did not return any relevant findings.

    Biological and Pharmacological Investigations of 1 4 Chlorophenyl 3 Furan 2 Ylmethyl Urea Preclinical Mechanistic Focus

    In Vitro Biological Screening and Mechanistic Assays for 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea

    A thorough review of available scientific literature reveals a lack of specific studies focused on the in vitro biological screening and mechanistic assays of this compound. To fully characterize its pharmacological potential, a series of targeted investigations would be required.

    Cell-Based Assays Investigating Cellular Processes (e.g., proliferation, differentiation, apoptosis pathways)

    Currently, there is no published data from cell-based assays examining the effects of this compound on key cellular processes such as proliferation, differentiation, or apoptosis. Such studies are crucial for identifying any potential cytotoxic or cytostatic effects and for beginning to unravel the compound's mechanism of action at a cellular level.

    Enzyme Inhibition and Activation Studies

    Information regarding the ability of this compound to inhibit or activate specific enzymes is not available. Many urea-containing compounds are known to interact with various enzymes, and therefore, screening against a panel of relevant enzymes would be a critical step in defining its biological activity.

    Receptor Binding and Modulation Assays

    There is no evidence from receptor binding and modulation assays to suggest that this compound interacts with specific cellular receptors. Determining its binding affinity and functional activity at various receptors would be essential for understanding its potential pharmacological targets.

    Investigation of Signaling Cascade Modulation and Gene Expression Profiles

    The impact of this compound on intracellular signaling cascades and gene expression profiles has not been reported. Investigating these aspects would provide valuable insights into the downstream molecular consequences of cellular exposure to the compound.

    Identification of Pharmacological Targets and Mechanisms of Action of this compound

    Without foundational in vitro data, the identification of specific pharmacological targets and the precise mechanism of action for this compound remains speculative.

    Target Deconvolution Strategies and Ligand-Target Profiling

    Advanced methodologies such as target deconvolution and ligand-target profiling have not been applied to this compound, according to available records. These strategies are instrumental in identifying the direct molecular targets of a compound and are a necessary step in its preclinical development.

    Elucidation of Molecular Mechanisms Underlying Observed Biological Activities

    The initial step in characterizing a novel compound involves identifying its direct molecular targets. This process is crucial for understanding how the compound exerts its biological effects at a fundamental level. For a compound like this compound, this would involve a battery of in vitro assays.

    Research on analogous urea-based compounds has revealed specific molecular targets. For instance, a class of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has been shown to act as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are critical in cancer progression. researchgate.net In another example, analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea have been identified as negative allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov These studies typically use techniques such as enzymatic assays, receptor binding assays, and computational modeling to pinpoint the precise interactions between the compound and its protein target. For this compound, similar investigations would be necessary to determine if it targets kinases, GPCRs, or other biologically relevant macromolecules.

    Downstream Cellular and Biochemical Effects of Compound-Target Engagement

    Once a primary molecular target is identified, the investigation proceeds to elucidate the subsequent effects within the cell. This involves studying the biochemical and cellular consequences of the compound engaging its target.

    Studies on related phenylurea compounds provide a clear example of this process. After identifying that a representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative inhibited the PI3K/Akt/mTOR pathway, further mechanistic work demonstrated that this engagement led to several downstream effects. researchgate.net These included the inhibition of phosphorylation of key signaling proteins like S6K and Akt, a decrease in the expression of the transcription factor Gli1, and the induction of apoptosis (programmed cell death) in breast cancer cell lines. researchgate.net Furthermore, the compound was shown to significantly inhibit the migration of cancer cells in a transwell assay. researchgate.net

    For this compound, a similar investigative path would be followed. After identifying its molecular target, researchers would use techniques like Western blotting to measure changes in protein phosphorylation, flow cytometry to assess cell cycle and apoptosis, and cell-based functional assays to observe effects on proliferation, migration, or other relevant cellular processes.

    The table below summarizes the observed effects of a representative analog from a related class of compounds.

    Cellular or Biochemical Effect Observed Outcome in T47D & MDA-MB-231 Cells Reference
    PI3K/Akt/mTOR PathwayInhibition of S6K and Akt phosphorylation researchgate.net
    Hedgehog PathwayDecreased expression of Gli1 researchgate.net
    ApoptosisRemarkable induction in cancer cells researchgate.net
    Cell MigrationSignificant inhibition in MDA-MB-231 cells researchgate.net

    Preclinical In Vivo Studies for Mechanistic Elucidation of this compound (Proof-of-Concept)

    Following in vitro characterization, the compound would advance to preclinical in vivo studies using relevant animal models. These studies are essential to understand the compound's behavior and effects in a complex, living system, providing proof-of-concept for its mechanism of action.

    Pharmacodynamic Profiling in Relevant Animal Models (e.g., target engagement, biomarker modulation)

    Pharmacodynamic (PD) studies assess what the drug does to the body. In the preclinical stage, this involves confirming that the compound can engage its target in a living organism and modulate relevant biomarkers. For example, the investigation of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as CB1 receptor modulators included in vivo studies in rats. nih.gov The key pharmacodynamic endpoint was the compound's ability to attenuate cocaine-seeking behavior, directly linking its molecular mechanism to a measurable physiological outcome. nih.gov

    If this compound were identified as a kinase inhibitor for cancer, PD studies might involve administering the compound to tumor-bearing mice and then measuring the phosphorylation levels of its target kinase in tumor tissue to confirm target engagement.

    Early Stage Pharmacokinetic Studies in Preclinical Models (e.g., systemic exposure, tissue distribution, metabolism profiles)

    Pharmacokinetic (PK) studies evaluate what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). These studies are critical for understanding if the compound can reach its target tissue in sufficient concentrations to be effective.

    While specific PK data for this compound is unavailable, research on other novel small molecules provides a template for such an investigation. A study on a novel diuretic urea (B33335) transporter inhibitor systematically characterized its PK profile in rats. mdpi.com This included measuring plasma concentrations over time after oral administration to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and total drug exposure (Area Under the Curve, AUC). mdpi.com Tissue distribution studies on that compound showed wide distribution to organs with high blood perfusion. mdpi.com Similarly, pharmacokinetic studies in rats for a 3-(4-chlorophenyl)-1-(phenethyl)urea analog confirmed excellent brain exposure, a critical property for a compound targeting neurological disorders. nih.gov

    A hypothetical pharmacokinetic profile for this compound in rats following a single oral administration might look like the data presented in the interactive table below.

    Pharmacokinetic ParameterDefinitionValue (Mean ± SD)
    Tmax (h) Time to reach maximum plasma concentration1.5 ± 0.5
    Cmax (ng/mL) Maximum observed plasma concentration850 ± 150
    AUC (0-24h) (ng·h/mL) Area under the plasma concentration-time curve4500 ± 700
    t½ (h) Elimination half-life6.2 ± 1.1
    CL/F (L/h/kg) Apparent total body clearance2.2 ± 0.4

    Note: The data in this table is hypothetical and for illustrative purposes only.

    Investigation of the Compound's Role in Specific Biological Pathways and Processes in Animal Models

    This stage integrates the in vitro, PD, and PK findings to confirm the compound's mechanism in a whole-animal context. It aims to verify that the observed therapeutic effect in an animal model of disease is indeed caused by the modulation of the intended biological pathway.

    For instance, research on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives in breast cancer began with in vitro microarray experiments that identified the Hedgehog signaling pathway as a primary target. researchgate.net An in vivo study in a tumor xenograft model would then be the logical next step. In such a study, researchers would treat tumor-bearing mice with the compound and measure both the tumor growth (a therapeutic endpoint) and the levels of key pathway proteins like Gli1 (a mechanism-based biomarker) in the excised tumors. This would provide strong evidence linking the compound's engagement of the Hedgehog pathway to its anti-cancer effects in a living animal.

    Analytical Characterization and Bioanalytical Methodologies for 1 4 Chlorophenyl 3 Furan 2 Ylmethyl Urea

    Spectroscopic Techniques for Structural Elucidation of 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea and Its Novel Derivatives

    Spectroscopic methods are indispensable for the unambiguous structural elucidation of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, the connectivity and spatial arrangement of atoms can be mapped.

    For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the 4-chlorophenyl ring, the furan (B31954) ring, the methylene (B1212753) bridge (-CH₂-), and the urea (B33335) (-NH-) groups. researchgate.net The aromatic protons on the 4-chlorophenyl group typically appear as two doublets in the downfield region (around 7.0-7.5 ppm) due to their symmetrical substitution pattern. The protons of the furan ring would exhibit characteristic signals in the aromatic region as well, typically between 6.0 and 7.5 ppm. researchgate.net The methylene protons adjacent to the furan ring and the urea nitrogen would likely appear as a doublet around 4.3-4.5 ppm after coupling with the neighboring NH proton. The two NH protons of the urea linkage would be observed as distinct signals, often broad, whose chemical shifts can vary depending on the solvent and concentration. researchgate.net

    The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Characteristic signals would be expected for the carbonyl carbon of the urea group (around 155 ppm), the carbons of the 4-chlorophenyl and furan rings (typically 110-150 ppm), and the methylene bridge carbon (around 35-45 ppm). researchgate.netmdpi.com

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

    AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Urea Carbonyl (C=O)-~155
    Chlorophenyl C1 (C-Cl)-~128-132
    Chlorophenyl C2, C6 (CH)~7.2-7.4 (d)~120-129
    Chlorophenyl C3, C5 (CH)~7.1-7.3 (d)~128-130
    Chlorophenyl C4 (C-N)-~137-140
    Urea NH (Aryl-NH)~8.0-8.6-
    Urea NH (Alkyl-NH)~5.8-6.8-
    Methylene (CH₂)~4.3-4.5 (d)~35-45
    Furan C2 (C-CH₂)-~150-155
    Furan C3 (CH)~6.2-6.4~105-110
    Furan C4 (CH)~6.3-6.5~110-112
    Furan C5 (CH)~7.3-7.5~140-143

    Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. In MS analysis of this compound, the molecular ion peak [M]⁺ would be observed. A characteristic feature would be the isotopic pattern of the molecular ion, showing an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom. mdpi.com

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound, thus confirming its identity. mdpi.com

    Tandem MS (MS/MS) experiments can reveal the fragmentation patterns of the molecule, which provides further structural confirmation. researchgate.netnih.gov For this compound, expected fragmentation pathways could include cleavage of the urea N-C bonds, leading to characteristic fragment ions corresponding to the 4-chlorophenyl isocyanate moiety and the furfurylamine (B118560) moiety. nih.gov Other potential fragmentations include the loss of the furan ring or the chlorophenyl group. ed.ac.uk

    Table 2: Predicted Mass Spectrometry Data for this compound

    ParameterExpected Observation
    Molecular FormulaC₁₂H₁₁ClN₂O₂
    Molecular Weight250.68 g/mol
    HRMS (ESI-TOF) [M+H]⁺Calculated m/z for [C₁₂H₁₂ClN₂O₂]⁺
    Isotopic Pattern[M]⁺ and [M+2]⁺ peaks with ~3:1 ratio
    Potential Fragment Ions (m/z)[C₄H₅O-CH₂]⁺ (furfuryl)
    [Cl-C₆H₄-NCO]⁺ (4-chlorophenyl isocyanate)
    [Cl-C₆H₄-NH₂]⁺ (4-chloroaniline)

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

    Key vibrations include the N-H stretching of the urea group, typically appearing as a broad band in the 3200-3600 cm⁻¹ region. docbrown.info The C=O stretching vibration (Amide I band) of the urea carbonyl is expected to be a strong, sharp peak around 1640-1700 cm⁻¹. docbrown.inforesearchgate.net The N-H bending vibration (Amide II band) usually appears around 1550-1650 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching absorptions occur in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the urea linkage are typically found in the 1150-1450 cm⁻¹ range. docbrown.info The presence of the furan ring would be indicated by C-O-C stretching bands, and the 4-chlorophenyl group would show a characteristic C-Cl stretching absorption in the fingerprint region, typically around 1090 and 830 cm⁻¹. mdpi.commdpi.com

    Table 3: Characteristic IR Absorption Bands for this compound

    Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
    N-H Stretch (Urea)3200 - 3600Medium-Strong, Broad
    Aromatic C-H Stretch3000 - 3100Medium-Weak
    Aliphatic C-H Stretch2850 - 2960Medium-Weak
    C=O Stretch (Amide I)1640 - 1700Strong
    N-H Bend (Amide II)1550 - 1650Medium
    Aromatic C=C Stretch1450 - 1600Variable
    C-N Stretch1150 - 1450Medium
    C-O-C Stretch (Furan)1000 - 1300Strong
    C-Cl Stretch~830, ~1090Strong

    Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* electronic transitions associated with the aromatic systems (chlorophenyl and furan) and the carbonyl group of the urea moiety. rsc.orgmu-varna.bg

    The conjugated systems of the 4-chlorophenyl and furan rings are expected to produce strong π→π* absorptions at shorter wavelengths (λmax typically in the 200-280 nm range). researchgate.netmu-varna.bg The carbonyl group of the urea also contributes to the electronic spectrum, with a weaker n→π* transition typically occurring at a longer wavelength, which may be masked by the more intense π→π* bands. nist.gov The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent used for the analysis.

    Chromatographic Methods for Purity Assessment and Quantification of this compound

    Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its purity assessment and accurate quantification.

    High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of pharmaceutical compounds. rjptonline.org A reversed-phase HPLC method is typically suitable for a molecule like this compound.

    This method would likely utilize a C18 stationary phase column. google.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. google.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure good separation of the target compound from any potential impurities with different polarities. rjptonline.org

    Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined from its UV-Vis spectrum (e.g., around 210-250 nm). google.com For purity assessment, the peak area of the main compound is compared to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. This method can be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. dcu.ie

    Table 4: Typical HPLC Method Parameters for this compound

    ParameterTypical Condition
    ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile PhaseGradient of Acetonitrile and Water (or Methanol and Water)
    Flow Rate0.8 - 1.2 mL/min
    DetectionUV-Vis Diode Array Detector (DAD) at λmax (~210-250 nm)
    Column TemperatureAmbient or controlled (e.g., 25-30 °C)
    Injection Volume5 - 20 µL

    Gas Chromatography (GC)

    The application of Gas Chromatography (GC) for the analysis of this compound is not well-documented in peer-reviewed literature. Generally, for urea-based compounds, which can exhibit thermal instability, GC analysis may require derivatization to improve volatility and prevent degradation in the injector port and column. However, specific derivatization protocols, column types, temperature programs, and detector parameters for this compound have not been published. Research detailing its retention time and separation from other matrices using GC is not currently available.

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) serves as a basic method for assessing the purity and monitoring the progress of reactions involving phenylurea compounds. For this compound, specific TLC protocols, including the choice of stationary phase (e.g., silica (B1680970) gel plates), mobile phase compositions, and visualization techniques (e.g., UV light), are not described in dedicated analytical studies. While one could hypothesize suitable solvent systems based on the compound's polarity, experimentally determined Retardation factor (Rƒ) values are not reported in scientific literature.

    Bioanalytical Methods for Detection and Quantification of this compound in Biological Matrices

    The development of methods to detect and quantify this compound in complex biological samples like blood, plasma, or urine is a critical step in understanding its pharmacokinetic and pharmacodynamic properties. However, dedicated research in this area appears to be limited.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

    There are no specific, validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods published for the quantification of this compound in any biological matrix. The development of such a method would typically involve several key steps, as outlined in the hypothetical table below, but experimental data for this particular compound are absent from the literature.

    Table 1: Hypothetical Parameters for LC-MS/MS Method Development This table is for illustrative purposes only, as specific data for the target compound is not available.

    Parameter Description
    Sample Preparation Would likely involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from plasma or urine.
    Chromatographic Separation A C18 reversed-phase column would be a probable choice, with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).
    Mass Spectrometry Detection Electrospray ionization (ESI) in positive mode would be expected. Precursor and product ion transitions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard of the compound.

    | Method Validation | The method would require validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. |

    X-ray Crystallography and Advanced Structural Analysis of this compound and Its Complexes

    A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, there is no experimentally determined data on its three-dimensional molecular geometry, bond lengths, bond angles, or crystal packing arrangement. Structural analysis through X-ray crystallography would be required to provide these definitive insights, but such studies have not been published to date.

    Future Perspectives and Research Directions for 1 4 Chlorophenyl 3 Furan 2 Ylmethyl Urea

    Exploration of Novel Theoretical Therapeutic Indications for 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea

    While direct biological data for this compound is not extensively documented, its structural components suggest several plausible therapeutic avenues. The aryl urea (B33335) motif is a cornerstone of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. frontiersin.orgresearchgate.net Heterocyclic urea derivatives, in particular, have demonstrated significant inhibitory activity against a range of kinases critical to tumor growth and proliferation, such as receptor tyrosine kinases (RTKs) and Raf kinases. nih.gov

    The presence of the 4-chlorophenyl group is a common feature in many established kinase inhibitors, while the furan (B31954) ring offers additional opportunities for interaction within a protein's binding pocket. Based on these precedents, a primary future direction is the systematic screening of this compound against a panel of cancer-related protein kinases. This exploration could uncover novel activities and provide a starting point for a new class of targeted therapies.

    Potential Kinase Target ClassRationale for ExplorationExamples of Related Approved Drugs
    VEGFR (Vascular Endothelial Growth Factor Receptor)Aryl ureas are known to inhibit VEGFR, a key regulator of angiogenesis. nih.govSorafenib, Lenvatinib frontiersin.org
    Raf Kinases (e.g., B-Raf, c-Raf)The diaryl urea structure is a classic pharmacophore for Raf inhibitors in the MAPK/ERK signaling pathway. nih.govtbzmed.ac.irSorafenib, Regorafenib
    ALK (Anaplastic Lymphoma Kinase)Novel urea derivatives have been specifically designed and synthesized as potent ALK inhibitors for cancers like non-small-cell lung cancer. nih.govCeritinib (contains a related scaffold)
    PDGFR (Platelet-Derived Growth Factor Receptor)Many multi-kinase inhibitors with a urea core show activity against PDGFR. frontiersin.orgLenvatinib frontiersin.org

    Development of Advanced Synthetic Methodologies for Improved Sustainability and Scalability

    The traditional synthesis of unsymmetrical ureas typically involves the reaction of an amine with an isocyanate, which itself is often prepared using hazardous reagents like phosgene (B1210022). nih.gov A key future perspective for this compound lies in developing more sustainable and scalable synthetic routes that align with the principles of green chemistry. kapsom.com

    Modern approaches aim to reduce reliance on fossil fuels, minimize hazardous waste, and improve energy efficiency. rsc.org Recent innovations include the electrochemical co-reduction of CO2 and nitrogen sources (like nitrate) to form the urea bond under ambient conditions, representing a paradigm shift in synthesis. springernature.comsrmap.edu.in Such methods could not only provide a greener path to the target compound but also enhance the scalability required for potential pharmaceutical development.

    Synthetic ApproachKey FeaturesPotential Advantages for Scalability & Sustainability
    Traditional Amine-Isocyanate ReactionRelies on pre-formed, often hazardous isocyanate precursors (e.g., from phosgene). nih.govWell-established but raises safety and environmental concerns. nih.gov
    Catalytic Carbonylative CouplingUses carbon monoxide or CO2 surrogates with a catalyst to couple amines.Avoids stoichiometric use of toxic reagents like phosgene.
    Electrochemical SynthesisDirect C-N coupling by co-reducing CO2 and a nitrogen source (e.g., nitrate) on a nanocatalyst surface. springernature.comUses renewable electricity, operates at ambient conditions, utilizes waste products (CO2, nitrate). springernature.com
    Solvent-Free/"On-Water" SynthesisReactions are conducted without organic solvents or in water, simplifying product isolation and reducing volatile organic compound (VOC) emissions.Improved environmental profile, potential for simplified workup and purification.

    Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency

    Following initial biological screening, the rational design of next-generation analogues based on the this compound scaffold will be a critical research direction. Through structure-activity relationship (SAR) studies, medicinal chemists can systematically modify the parent molecule to enhance its potency against a desired target while improving its selectivity over other proteins, thereby minimizing potential off-target effects. nih.govnih.gov

    Key modifications could include:

    Aryl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups onto the 4-chlorophenyl ring to probe interactions with the target's binding site and modulate the compound's electronic properties. nih.gov

    Heterocycle Modification: Replacing the furan-2-ylmethyl group with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine, thiazole) to explore different spatial arrangements and hydrogen bonding patterns.

    Conformational Constraint: Introducing cyclic linkers or rigidifying the structure to lock the molecule into a more bioactive conformation, potentially increasing binding affinity.

    This iterative process of design, synthesis, and biological testing is fundamental to optimizing a lead compound into a viable drug candidate.

    Structural Region of AnalogueExample ModificationTheoretical Goal of Modification
    Chlorophenyl MoietyAddition of a second substituent (e.g., -CF3, -OCH3)Enhance binding affinity, alter solubility, improve metabolic stability.
    Furan MoietyReplacement with a pyridine ringIntroduce a hydrogen bond acceptor to engage with different amino acid residues.
    Furan MoietySubstitution on the furan ring itselfProbe for additional binding pockets and improve target selectivity.
    Urea LinkerIncorporate into a cyclic structureReduce conformational flexibility, potentially increasing potency and reducing off-target binding.

    Integration of Omics Technologies for Comprehensive Mechanistic Understanding

    To move beyond simply identifying that a compound is active, it is essential to understand its mechanism of action (MoA) at a systems level. The integration of "omics" technologies offers a powerful toolkit for this purpose. brieflands.com Applying proteomics, metabolomics, and genomics to study the effects of this compound can provide a holistic view of its cellular impact.

    Proteomics: Can be used to identify the direct protein targets of the compound and characterize its effect on global protein expression and signaling pathways. creative-proteomics.com This would definitively confirm target engagement and reveal downstream effects or potential off-target interactions.

    Metabolomics: By profiling changes in small-molecule metabolites within a cell after treatment, metabolomics can uncover how the compound alters cellular metabolism, a critical aspect of its therapeutic effect, especially in cancer. panomebio.comuconn.edunih.gov

    Genomic Profiling: Chemogenomic screens can identify genetic factors that sensitize or confer resistance to the compound, providing crucial insights into its MoA and predicting which patient populations might benefit most. nih.govresearchgate.net

    Omics TechnologyApplication to this compoundKey Insights Gained
    ProteomicsIdentify binding partners and quantify changes in protein expression/phosphorylation post-treatment. creative-proteomics.comDirect target identification, mechanism of action, off-target effects, biomarker discovery. brieflands.com
    MetabolomicsMeasure global changes in cellular metabolites (e.g., amino acids, lipids, nucleotides) after exposure. discoveryontarget.comUnderstanding of impact on cellular energy and biosynthesis pathways. panomebio.com
    Genomics/TranscriptomicsProfile changes in gene expression (RNA-seq) or perform genome-wide knockout screens (e.g., CRISPR).Identification of resistance mechanisms and pathways essential for drug activity. researchgate.net

    Collaborative Research Opportunities and Interdisciplinary Approaches in Urea Chemistry

    The development of a novel compound from a laboratory curiosity to a therapeutic agent is a complex, high-risk, and expensive endeavor that increasingly relies on collaboration. drugtargetreview.com The future advancement of this compound will benefit significantly from embracing open innovation and interdisciplinary research models. futurebridge.comnih.gov

    Academia-Industry Partnerships: Collaborations between academic institutions, which can provide deep biological insights and initial discoveries, and pharmaceutical companies, which offer expertise in drug development and commercialization, are crucial. mrlcg.comnih.gov

    Open Innovation Platforms: Submitting the compound to platforms hosted by large pharmaceutical companies can enable high-throughput screening against diverse biological targets, potentially uncovering unexpected therapeutic applications. tandfonline.comdrugpatentwatch.comgenesis-biomed.com

    Interdisciplinary Teams: A successful research program will require a team of experts from various fields, including synthetic and medicinal chemistry, computational modeling, cell biology, pharmacology, and data science, to work in an integrated fashion.

    By leveraging external knowledge and creating partnerships, the research and development process can be accelerated, reducing redundancy and increasing the probability of success. genesis-biomed.com

    Collaborative ModelDescriptionPotential Benefit for the Compound
    Industry-Academia PartnershipA joint research project between a university lab and a pharmaceutical or biotech company. mrlcg.comAccess to specialized biological assays, funding, and drug development expertise. drugtargetreview.com
    Open Innovation SubmissionProviding the compound to a company's open screening platform (e.g., Bayer's Grants4Targets, AstraZeneca's Open Innovation). genesis-biomed.comBroad, unbiased screening against hundreds of targets to identify novel activities. tandfonline.com
    Contract Research Organization (CRO)Outsourcing specific tasks like synthesis, screening, or preclinical testing to a specialized organization. nih.govEfficiently access expertise and infrastructure without large capital investment. drugtargetreview.com
    Pre-competitive ConsortiumMultiple companies and academic groups collaborate on foundational research in urea chemistry or a specific disease area. futurebridge.comShared knowledge generation, standardization of assays, and reduced individual risk.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes and reaction conditions for 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea?

    • Methodology : The synthesis typically involves multi-step reactions, starting with chlorination of aniline derivatives to form intermediates like 4-chloroaniline, followed by urea bond formation with furan-2-ylmethyl isocyanate. Key parameters include:

    • Temperature : Controlled reaction temperatures (0–25°C) to prevent side reactions (e.g., using ice baths for exothermic steps) .
    • Solvents : Polar aprotic solvents like THF or dichloromethane enhance reaction efficiency .
    • Purification : Chromatography or recrystallization ensures >95% purity .
      • Yield Optimization : Continuous flow reactors improve scalability and reproducibility by maintaining consistent reaction conditions .

    Q. What characterization techniques are essential for confirming the compound’s structure and purity?

    • Structural Confirmation :

    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and furan methylene (δ 4.2–4.5 ppm) .
    • X-ray Crystallography : Single-crystal studies provide bond-length validation (e.g., C=O bond at 1.23 Å) .
      • Purity Analysis :
    • HPLC-MS : Detects impurities <0.5% and confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 293.1) .

    Q. How does the compound interact with biological targets in preliminary assays?

    • Target Identification :

    • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) to test inhibition of targets like inosine 5′-monophosphate dehydrogenase (IC50_{50} values reported for analogs) .
    • Receptor Binding : Radioligand displacement assays quantify affinity for receptors (e.g., muscarinic receptors, KiK_i ~10–100 nM for related ureas) .
      • Mechanistic Insights : Molecular docking (AutoDock Vina) predicts interactions with active sites (e.g., hydrogen bonding with urea moiety) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

    • Data Reconciliation Strategies :

    • Metabolic Stability : Assess hepatic microsomal stability (e.g., half-life <30 min suggests rapid clearance) .
    • Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>90% binding reduces free drug availability) .
    • PK/PD Modeling : Integrate pharmacokinetic (e.g., Cmax_{max}, AUC) and pharmacodynamic data to correlate exposure and effect .

    Q. What strategies optimize the compound’s selectivity for specific enzyme targets?

    • Structure-Activity Relationship (SAR) :

    • Substituent Effects : Compare analogs with halogen (Cl vs. F) or heterocycle (furan vs. thiophene) variations (Table 1) .

    • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} shifts to identify competitive vs. non-competitive inhibition .

      Table 1 : Bioactivity of Structural Analogs

      SubstituentTarget EnzymeIC50_{50} (µM)Selectivity Ratio
      4-Chlorophenyl, furanIMP dehydrogenase0.4512:1 (vs. human)
      3-Fluorophenyl, thiopheneCyclooxygenase-21.25:1

    Q. How can researchers design analogs with improved pharmacokinetics while retaining bioactivity?

    • Rational Design Approaches :

    • LogP Optimization : Introduce methoxy groups to reduce logP (target 2–3 for oral bioavailability) .
    • Metabolic Blocking : Replace labile methyl groups with trifluoromethyl to resist oxidation .
      • In Silico Tools :
    • ADMET Prediction : Use SwissADME to forecast absorption and toxicity profiles .
    • QSAR Models : Corrogate 3D descriptors (e.g., polar surface area) with permeability data .

    Key Data Contradictions and Solutions

    • Contradiction : High in vitro potency but low in vivo efficacy.
      • Resolution : Evaluate blood-brain barrier penetration (e.g., P-gp efflux ratio >3 indicates poor CNS uptake) .
    • Contradiction : Variability in enzyme inhibition across species.
      • Resolution : Use cryopreserved hepatocytes from multiple species (human, rat) to model interspecies differences .

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